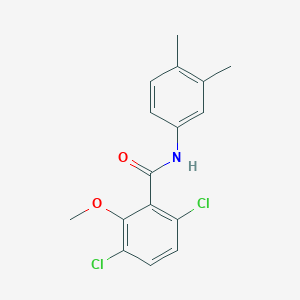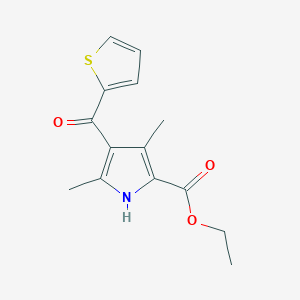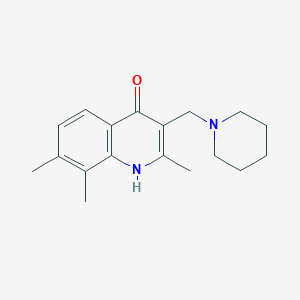![molecular formula C18H14ClN3OS B5602230 N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5602230.png)
N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0546109 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Plant Growth and Embryogenesis
Diphenylurea derivatives, including compounds structurally related to N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea, have been studied for their potential to stimulate somatic embryogenesis in plants. Research conducted on Citrus species indicates that these compounds can induce somatic embryogenesis, a process important for plant breeding and genetic studies. For example, one study demonstrated that certain phenylurea derivatives could induce somatic embryogenesis in three Citrus species at varying concentrations, highlighting their role in plant tissue culture and organogenesis (Carra et al., 2006).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another aspect of scientific research involving similar compounds focuses on their photochemical properties and potential applications in dye-sensitized solar cells (DSSCs). Studies have shown that certain benzothiazolinone acetamide analogs, closely related to the chemical structure , exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them promising candidates for use in photovoltaic cells. Moreover, molecular docking studies involving these compounds have been conducted to explore their binding interactions with biological targets such as Cyclooxygenase 1 (COX1), which could inform drug design and therapeutic applications (Mary et al., 2020).
Enzyme Inhibition and Anticancer Investigations
Compounds with urea and thiourea functionalities have been synthesized and evaluated for their biological activities, including enzyme inhibition and anticancer effects. Research into unsymmetrical 1,3-disubstituted ureas has revealed that some derivatives exhibit in vitro anticancer activity and can inhibit specific enzymes, suggesting potential therapeutic applications in cancer treatment. For instance, a study on urea derivatives highlighted their ability to inhibit urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, with certain compounds showing promising in vitro anticancer activity against a prostate cancer cell line (Mustafa et al., 2014).
Propriétés
IUPAC Name |
(3E)-1-(3-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-3-9-22-15-8-7-12(2)10-16(15)24-18(22)21-17(23)20-14-6-4-5-13(19)11-14/h1,4-8,10-11H,9H2,2H3,(H,20,23)/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICRIMJXBAJJAQ-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC(=CC=C3)Cl)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=N\C(=O)NC3=CC(=CC=C3)Cl)/S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)
![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B5602265.png)